molecular formula C9H5BrClN B1285238 3-Bromo-7-chloroquinoline CAS No. 84973-05-7

3-Bromo-7-chloroquinoline

Cat. No. B1285238
CAS RN: 84973-05-7
M. Wt: 242.5 g/mol
InChI Key: AULIHGFJRSSSKE-UHFFFAOYSA-N
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Description

3-Bromo-7-chloroquinoline is a halogenated quinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinolines are heterocyclic aromatic compounds with a structure that combines a benzene ring with a pyridine ring. The presence of bromine and chlorine atoms on the quinoline scaffold can significantly influence its chemical reactivity and biological properties.

Synthesis Analysis

The synthesis of halogenated quinolines, such as 3-bromoquinoline derivatives, can be achieved through regioselective methods. One approach involves a formal [4 + 2]-cycloaddition between an N-aryliminium ion, generated from arylmethyl azides, and 1-bromoalkynes. This strategy has been successfully applied to synthesize various quinoline derivatives, including those with additional functional groups . Another method for synthesizing halogenated quinolines involves the Sandmeyer reaction, where an amino group is replaced by a halogen such as chlorine or bromine .

Molecular Structure Analysis

The molecular structure of halogenated quinolines can be determined using various spectroscopic techniques and computational methods. For instance, the crystal structure of related compounds, such as 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, has been elucidated, revealing a triclinic system with specific unit cell parameters and stabilization by hydrogen bonds and π-stacking interactions . Density functional theory (DFT) calculations can be used to optimize the geometry and predict vibrational frequencies, which can be compared with experimental data from techniques like FTIR and FT-Raman spectroscopy .

Chemical Reactions Analysis

Halogenated quinolines can undergo various chemical reactions due to the presence of reactive halogen atoms. For example, the bromination of biquinoline derivatives has been studied, showing regioselectivity depending on the reaction conditions . The reactivity of halogenated quinolines can also be harnessed to synthesize complex structures, such as silver(I) complexes, which exhibit interesting coordination geometries and electronic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-bromo-7-chloroquinoline can be inferred from studies on similar halogenated quinolines. These compounds often exhibit significant antibacterial activity, making them valuable in the development of new antimicrobial agents . The electronic properties, such as dipole moment, polarizability, and HOMO-LUMO energies, can be calculated using DFT, providing insights into their potential applications in materials science, such as nonlinear optical materials . Additionally, the molecular electrostatic potential and frontier molecular orbitals can be investigated to reveal physicochemical properties relevant to their reactivity and interactions with biological targets .

Safety And Hazards

3-Bromo-7-chloroquinoline is classified under GHS07 for safety. It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Quinoline derivatives, including 3-Bromo-7-chloroquinoline, continue to be a subject of research due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with numerous articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, future research will likely continue to explore the synthesis and potential applications of 3-Bromo-7-chloroquinoline and other quinoline derivatives.

properties

IUPAC Name

3-bromo-7-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-7-3-6-1-2-8(11)4-9(6)12-5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULIHGFJRSSSKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00561646
Record name 3-Bromo-7-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-7-chloroquinoline

CAS RN

84973-05-7
Record name 3-Bromo-7-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-7-chloroquinoline
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